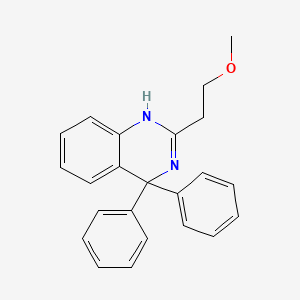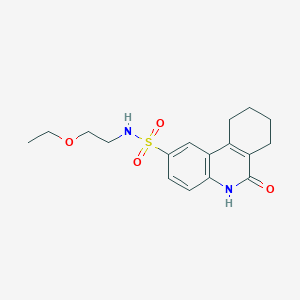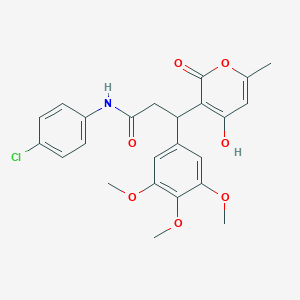
2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a quinazoline core with two phenyl groups and a 2-methoxyethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the 2-methoxyethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various functionalized quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. Researchers investigate this compound for similar activities, aiming to develop new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound in drug discovery programs, particularly for diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenyl-3,4-dihydroquinazoline: Lacks the 2-methoxyethyl group, which may result in different biological activities.
2-(2-Hydroxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and biological properties.
2-(2-Methoxyethyl)-4,4-diphenylquinazoline: Similar but without the dihydro modification, which may affect its stability and reactivity.
Uniqueness
The presence of the 2-methoxyethyl group in 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other quinazoline derivatives.
Properties
Molecular Formula |
C23H22N2O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4,4-diphenyl-1H-quinazoline |
InChI |
InChI=1S/C23H22N2O/c1-26-17-16-22-24-21-15-9-8-14-20(21)23(25-22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16-17H2,1H3,(H,24,25) |
InChI Key |
RVNWQIAOKSQKHV-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-hydroxy-3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11061092.png)

![3-Cyclopropyl-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061107.png)
![2-[6-(4-Methyl-1,2,3-thiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11061109.png)
![3-(3,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061113.png)
![6-(4-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061116.png)
![3,3'-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one]](/img/structure/B11061123.png)
![4-({[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propylfuran-2-carbonitrile](/img/structure/B11061130.png)
![3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11061136.png)

![3-[1-{[(2-hydroxyphenyl)carbonyl]amino}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11061154.png)
![4-amino-8-(3-bromophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11061162.png)
![2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11061166.png)

